molecular formula C6H4Cl2N2O2 B223529 2,3-Dichloro-4-nitroaniline CAS No. 1331-14-2

2,3-Dichloro-4-nitroaniline

Cat. No. B223529
CAS RN: 1331-14-2
M. Wt: 207.01 g/mol
InChI Key: BOHXXTUGYSFUHK-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 . It has a molecular weight of 207.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-4-nitroaniline consists of a benzene ring substituted with two chlorine atoms, a nitro group, and an amine group . The InChI code for this compound is 1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 .


Physical And Chemical Properties Analysis

2,3-Dichloro-4-nitroaniline is a solid substance . It has a molecular weight of 207.02 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Anaerobic Degradation

2,3-Dichloro-4-nitroaniline and its analogues are utilized by microbial strains such as Geobacter sp. KT7 and Thauera aromatica KT9 as sole carbon and nitrogen sources under anaerobic conditions. These strains, isolated from contaminated sediment, enhance degradation rates through cross-feeding and cooperation in mixed cultures. The intricate degradation network of 2,3-Dichloro-4-nitroaniline involves transformation processes like nitro group transformation to amino group followed by dechlorination (Duc, 2019)(Duc, 2019).

Chemical Analysis and Detection

Advanced techniques like electron-capture gas chromatography have been developed for detecting 2,3-Dichloro-4-nitroaniline residues in fruits. This method involves extraction with benzene and allows detection of residues as low as 0.01 ppm, applicable to a variety of stone fruits (Cheng & Kilgore, 1966)(Cheng & Kilgore, 1966).

Crystal Structure Analysis

Research on the crystal structure of 2,3-Dichloro-4-nitroaniline reveals that it forms monoclinic crystals, generally twinned, with detailed measurements of bond distances and angles. This insight is crucial for understanding its physical and chemical properties (Hughes & Trotter, 1971)(Hughes & Trotter, 1971).

Aerobic Degradation and Biodegradation

Rhodococcus sp. strain MB-P1 utilizes 2,3-Dichloro-4-nitroaniline as the sole carbon, nitrogen, and energy source under aerobic conditions. This strain degrades the compound with the release of ions like nitrite, chloride, and ammonia, providing insights into novel aerobic degradation pathways (Khan et al., 2013)(Khan et al., 2013).

Environmental Impact and Removal Techniques

Studies have evaluated the contribution of 2,3-Dichloro-4-nitroaniline to the mutagenic activity in water samples from regions like the Cristais River in Brazil, emphasizing the need for effective removal techniques to mitigate its environmental impact (de Oliveira et al., 2009)(de Oliveira et al., 2009).

Thermochemical Properties

Experimental studies have focused on the standard molar enthalpies of formation of 2,3-Dichloro-4-nitroaniline in different phases, providing crucial data for chemical and industrial applications (Silva et al., 2009)(Silva et al., 2009).

Advanced Applications in Sensing and Detection

Development of luminescent metal-organic frameworks (CdMOFs) for the detection of 2,3-Dichloro-4-nitroaniline in the environment demonstrates its potential application in rapid, convenient environmental monitoring (Zhang et al., 2023)(Zhang et al., 2023).

Antifungal Applications

2,3-Dichloro-4-nitroaniline shows high antifungal activity against pathogens like Botrytis cinerea and has been developed as a commercial fungicide (Clark & Hams, 1961)(Clark & Hams, 1961).

Safety And Hazards

2,3-Dichloro-4-nitroaniline is classified under GHS07 for safety . The hazard statements associated with this compound are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could explore the use of 2,3-Dichloro-4-nitroaniline in the development of luminescent materials. For instance, a study has shown that a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide . This suggests potential applications of 2,3-Dichloro-4-nitroaniline and similar compounds in the design of sensors for environmental monitoring .

properties

IUPAC Name

2,3-dichloro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHXXTUGYSFUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388462
Record name 2,3-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-nitroaniline

CAS RN

1331-14-2, 69951-03-7
Record name Benzenamine, ar,ar-dichloro-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dichloro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 2009 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpy of formation of 4,5-dichloro-2-nitroaniline, in the gaseous phase, at T=298.15K, was derived from the combination of the values of the …
Number of citations: 9 www.sciencedirect.com
P Corona, S Piras, M Palomba… - Mini-Reviews in Organic …, 2008 - ingentaconnect.com
Angular N-tricyclic systems as triazolo[4,5-f]quinolines, triazolo[4,5-h]quinolines, imidazo[4,5-f]quinolines, imidazo[4,5- h]quinolines were in the past obtained by connection of either f or …
Number of citations: 7 www.ingentaconnect.com
D Greenwood, MG Hutchings, B Lamble - Journal of the Chemical …, 1986 - pubs.rsc.org
A total of 110 arylazo dyes have been prepared, based on five benzenoid and heterocyclic coupling components, and containing combinations of chlorine and sulphonate (sulpho) …
Number of citations: 1 pubs.rsc.org
A Carta, M Loriga, G Paglietti, M Ferrone… - Bioorganic & medicinal …, 2007 - Elsevier
Following the antiviral screening of a wide series of new angular and linear N-tricyclic systems both in silico and in vitro, the [4,7]phenantroline nucleus emerged as a new ring system …
Number of citations: 43 www.sciencedirect.com
H Su, Y Zou, G Chen, H Dou, H Xie… - Journal of Medicinal …, 2020 - ACS Publications
Fatty-acid binding protein 4 (FABP4) is a promising therapeutic target for immunometabolic diseases, while its potential for systemic inflammatory response syndrome treatment has not …
Number of citations: 15 pubs.acs.org

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